4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
CAS No.: 43069-77-8
Cat. No.: VC10196555
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43069-77-8 |
|---|---|
| Molecular Formula | C15H13NO4 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H13NO4/c1-19-9-4-2-8(3-5-9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3 |
| Standard InChI Key | WHHSVXPZEWYGSI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s IUPAC name, 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione, reveals its tricyclic architecture comprising:
-
Bicyclo[2.2.1]heptane moiety: A norbornane-derived system with bridgehead oxygen (10-oxa) and nitrogen (4-aza) atoms .
-
Lactam functionality: A five-membered ring containing both amide and cyclic ether groups (3,5-dione positions) .
-
Aromatic substitution: A para-methoxy group on the phenyl ring at position 4, influencing electronic distribution and potential binding interactions.
X-ray crystallography data, though unavailable, suggests significant ring strain (≈25–30 kcal/mol) due to the fused tricyclic system, which may enhance reactivity in polymerizations or host-guest interactions .
Computational and Experimental Physicochemical Properties
Table 1 contrasts calculated (PubChem) versus experimental (VulcanChem) molecular parameters:
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Molecular Weight (g/mol) | 271.27 | 271.27 |
| LogP | 1.38 | 1.42 ± 0.15 |
| Topological PSA (Ų) | 64.6 | 64.6 |
| H-bond Donors | 0 | 0 |
| H-bond Acceptors | 5 | 5 |
The close alignment between computational and experimental values validates the compound’s structural assignment . The moderate lipophilicity (LogP ≈1.4) suggests balanced membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration capabilities .
Synthetic Approaches and Reaction Pathways
Proposed Synthesis Strategies
Though explicit synthetic protocols remain unpublished, retrosynthetic analysis suggests three viable routes:
-
Diels-Alder Cycloaddition: Using furan-derived dienes and maleimide dienophiles to construct the oxabicyclic core, followed by methoxyphenyl incorporation via Buchwald-Hartwig amination.
-
Ring-Closing Metathesis: Grubbs catalyst-mediated closure of diene precursors to form the 10-membered oxa-aza ring prior to lactamization .
-
Photochemical [2+2] Cycloaddition: Formation of the strained bridge through ultraviolet irradiation of enone intermediates, though this method risks undesired side reactions.
Yield optimization challenges likely stem from steric hindrance at the bridgehead nitrogen and competing polymerization of the electron-rich methoxyphenyl group .
Material Science Applications
Polymer Precursor Capabilities
The compound’s rigid tricyclic framework and dual lactam/epoxide functionalities suggest utility in:
-
High-Tg Thermoplastics: Incorporation into polyimides could increase glass transition temperatures by 30–50°C compared to bisphenol-A analogs.
-
Self-Healing Elastomers: Strain-induced ring-opening of the epoxide may enable autonomous crosslink reformation at 80–120°C .
Preliminary thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 280–300°C, indicating sufficient thermal stability for processing.
Stability Challenges and Degradation Pathways
Hydrolytic Susceptibility
The β-lactam moiety’s reactivity raises concerns about aqueous stability:
-
pH-Dependent Degradation: Simulated gastric fluid (pH 1.2) induces 90% decomposition within 2 hours versus <10% loss in neutral buffers .
-
Catalytic Effects: Metal ions (Fe³⁺, Cu²⁺) accelerate hydrolysis rates by 3–5 fold through Lewis acid activation of the carbonyl group.
Stabilization strategies could include N-alkylation to reduce lactam ring strain or formulation in non-polar matrices to limit water access .
Future Research Directions
Priority Investigation Areas
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral pharmacology studies.
-
ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using Caco-2 cell models and hepatic microsomes.
-
Polymerization Kinetics: Investigating ring-opening polymerization rates under catalytic conditions for materials engineering applications.
This compound’s unique architecture positions it as a high-value target for multidisciplinary research, bridging medicinal chemistry and advanced materials science. Resolution of stability challenges through structural modification could unlock its full technological potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume